molecular formula C19H23N3O5 B3881527 N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide

N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No. B3881527
M. Wt: 373.4 g/mol
InChI Key: ONMBBXIZOMXBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide, also known as BZT, is a chemical compound that has been extensively studied for its potential as a psychoactive drug. It belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine. BZT has been shown to have high affinity for the dopamine transporter, which is a key target for drugs of abuse.

Mechanism of Action

N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the psychoactive effects of N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide.
Biochemical and Physiological Effects:
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide has been shown to produce a range of effects in animal models, including locomotor stimulation, conditioned place preference, and self-administration. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, which is a key brain region involved in reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of studying N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide is that it has high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of studying N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide is that it has been shown to have some toxic effects in animal models, which could limit its potential as a therapeutic agent.

Future Directions

There are many potential future directions for N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide research. One area of interest is the development of new drugs based on the structure of N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide that have improved therapeutic properties. Another area of interest is the study of the long-term effects of N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide use, particularly in relation to addiction and cognitive function. Finally, there is a need for further research into the mechanisms of action of N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide, which could lead to the development of new treatments for a range of neurological and psychiatric disorders.

Scientific Research Applications

N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential as a psychoactive drug. It has been shown to have high affinity for the dopamine transporter, which is a key target for drugs of abuse. N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide has been studied as a potential treatment for cocaine addiction, as well as for its potential use as a cognitive enhancer. It has also been studied for its potential as an antidepressant and as a treatment for attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-25-15-10-13(11-16(26-2)17(15)27-3)18(23)21-14(19(24)22-20)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9,20H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMBBXIZOMXBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)-3,4,5-trimethoxybenzamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 3
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 4
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 5
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide
Reactant of Route 6
N-(1-benzyl-2-hydrazino-2-oxoethyl)-3,4,5-trimethoxybenzamide

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